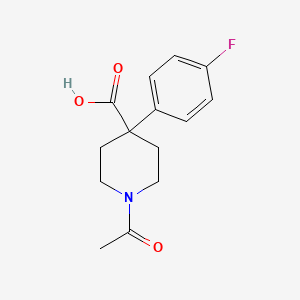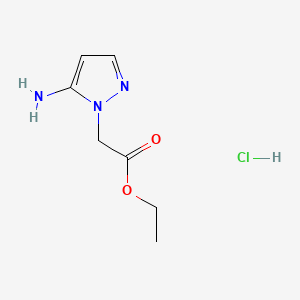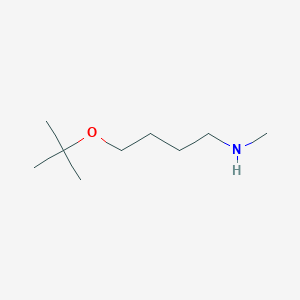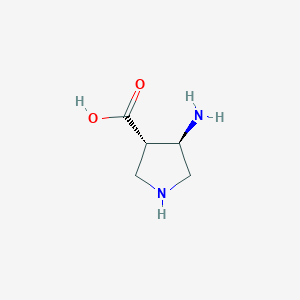
4-chloro-N-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a chlorine atom at the 4th position, a methyl group attached to the nitrogen atom, and a hydrochloride salt form
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloro-2-methyl-1-indanone.
Reduction: The ketone group of 4-chloro-2-methyl-1-indanone is reduced to form 4-chloro-2-methyl-2,3-dihydro-1H-inden-2-ol.
Amination: The hydroxyl group is then replaced with an amine group through a nucleophilic substitution reaction, yielding 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride may involve optimized reaction conditions such as:
Catalysts: Use of catalysts like iron(III) chloride to enhance reaction rates.
Solvents: Selection of appropriate solvents like liquid ammonia to facilitate reactions.
Temperature Control: Maintaining specific temperature ranges to ensure high yields and purity.
化学反応の分析
Types of Reactions
4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide in acetic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
Oxidation: Formation of 4-chloro-2-methyl-1-indanone.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted indene derivatives.
科学的研究の応用
4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to its biological activity and potential therapeutic effects.
Industrial Applications: The compound is utilized in the production of various chemicals and materials.
作用機序
The mechanism of action of 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-chloro-2-methyl-1-indanone: A precursor in the synthesis of 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
4-chloro-2-methyl-2,3-dihydro-1H-inden-2-ol: An intermediate in the synthesis process.
N-methyl-2,3-dihydro-1H-inden-2-amine: A related compound without the chlorine atom.
Uniqueness
4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications.
特性
分子式 |
C10H13Cl2N |
|---|---|
分子量 |
218.12 g/mol |
IUPAC名 |
4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride |
InChI |
InChI=1S/C10H12ClN.ClH/c1-12-8-5-7-3-2-4-10(11)9(7)6-8;/h2-4,8,12H,5-6H2,1H3;1H |
InChIキー |
HVKXIZVFAJTKET-UHFFFAOYSA-N |
正規SMILES |
CNC1CC2=C(C1)C(=CC=C2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13561814.png)
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B13561823.png)

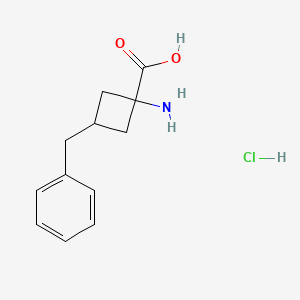
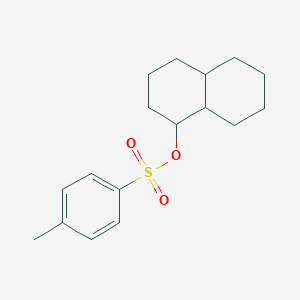
![[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13561851.png)
![2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]aceticacidhydrochloride](/img/structure/B13561852.png)


